An In-depth Technical Guide to 4-Allyloxybenzaldehyde: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 4-Allyloxybenzaldehyde: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allyloxybenzaldehyde is an organic compound that is gaining attention in various scientific fields, including organic synthesis and pharmaceutical research.[1] Its unique chemical structure, featuring both an aldehyde and an allyl ether functional group, makes it a versatile intermediate for the synthesis of more complex molecules and a candidate for investigation into its biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known applications of 4-Allyloxybenzaldehyde, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Identification
4-Allyloxybenzaldehyde is characterized by a benzaldehyde (B42025) core with an allyloxy group attached at the para position of the benzene (B151609) ring relative to the aldehyde group.[1][2]
| Identifier | Value |
| IUPAC Name | 4-(prop-2-en-1-yloxy)benzaldehyde[3] |
| CAS Number | 40663-68-1[1][2] |
| Molecular Formula | C₁₀H₁₀O₂[1][2] |
| Molecular Weight | 162.19 g/mol [1] |
| SMILES | C=CCOC1=CC=C(C=C1)C=O[1][4] |
| InChI Key | TYNJQOJWNMZQFZ-UHFFFAOYSA-N[1][4] |
Physicochemical Properties
4-Allyloxybenzaldehyde is typically a clear, colorless to light yellow viscous liquid with a characteristic aromatic odor.[2][5] It is generally soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[2]
| Property | Value |
| Appearance | Clear slightly yellow viscous liquid[5] |
| Boiling Point | 150-152 °C at 18 mmHg[6][7] |
| Density | 1.058 g/mL at 25 °C[6][7] |
| Refractive Index (n20/D) | 1.5660-1.5710[3] |
| Flash Point | >230 °F (>110 °C)[5][7] |
| Purity | Typically available at 95-97%[2][8] |
Synthesis of 4-Allyloxybenzaldehyde
The most common method for synthesizing 4-Allyloxybenzaldehyde is through a Williamson ether synthesis.[9] This reaction involves the allylation of 4-hydroxybenzaldehyde (B117250) with an allyl halide, such as allyl bromide, in the presence of a base.[6][9]
Experimental Protocol: Williamson Ether Synthesis of 4-Allyloxybenzaldehyde
This protocol is adapted from a reported synthesis of 4-Allyloxybenzaldehyde.[9]
Materials:
-
4-hydroxybenzaldehyde
-
Allyl bromide
-
Sodium metal
-
Ethanol
-
Dichloromethane
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Three-necked flask equipped with a reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a three-necked flask equipped with a reflux condenser and stirrer, add sodium metal (0.38 g, 16.5 mmol) to 10 mL of ethanol. Stir the mixture until the sodium has completely dissolved to form sodium ethoxide.
-
To this solution, add 4-hydroxybenzaldehyde (1.00 g, 8.2 mmol) and stir the mixture at approximately 40 °C for 30 minutes.
-
Slowly add allyl bromide (2.98 g, 24.6 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain reflux for 24 hours.
-
After 24 hours, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the resulting residue with distilled water and neutralize with 0.1 M NaOH solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product. The product, 4-allyloxybenzaldehyde, is obtained as a light yellow liquid.[9] A reported yield for this synthesis is 89%.[9]
Caption: Williamson ether synthesis workflow for 4-Allyloxybenzaldehyde.
Applications in Research and Development
4-Allyloxybenzaldehyde's bifunctional nature makes it a valuable building block in several areas:
-
Organic Synthesis : It serves as a key intermediate in the synthesis of more complex organic molecules.[1] The aldehyde group can undergo reactions such as aldol (B89426) condensation, while the allyl group can be modified through various catalytic processes.[1] For instance, it has been utilized in the synthesis of chalcones, a class of compounds with diverse biological activities.[1]
-
Pharmaceutical Research : The compound is explored as a starting material for the development of new pharmaceutical agents.[1] Its structural features offer opportunities for modification to create novel drug candidates.[1] Research has indicated that 4-Allyloxybenzaldehyde possesses antioxidant properties and radical scavenging activity, which is beneficial in combating oxidative stress.[1][9] This suggests its potential use in drug formulations aimed at mitigating oxidative damage.[1]
-
Flavor and Fragrance Industry : Due to its aromatic characteristics derived from the benzaldehyde structure, it finds applications in the formulation of perfumes and flavoring agents.[1]
Biological Activity and Signaling Pathways
While specific details regarding the direct interaction of 4-Allyloxybenzaldehyde with cellular signaling pathways are limited in current literature, its demonstrated antioxidant activity provides a basis for its potential therapeutic effects.[1] Antioxidants are known to modulate signaling pathways that are sensitive to the cellular redox state.
Benzaldehyde derivatives, in general, are known to influence inflammatory pathways.[10] For instance, related compounds have been shown to modulate the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[10] The antioxidant properties of 4-Allyloxybenzaldehyde suggest that it might indirectly influence these pathways by reducing the oxidative stress that can act as a trigger for inflammatory responses. However, further research is required to elucidate the specific mechanisms and signaling pathways directly affected by 4-Allyloxybenzaldehyde.
Safety and Handling
4-Allyloxybenzaldehyde is classified as an irritant.[5] It may cause skin irritation and is likely to cause an allergic skin reaction.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area.
Conclusion
4-Allyloxybenzaldehyde is a versatile chemical compound with established applications in organic synthesis and potential in the pharmaceutical and fragrance industries. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of more complex and potentially bioactive molecules. While its antioxidant properties are recognized, further investigation into its specific biological mechanisms and interactions with signaling pathways is warranted to fully realize its potential in drug discovery and development.
References
- 1. Buy 4-Allyloxybenzaldehyde | 40663-68-1 [smolecule.com]
- 2. CAS 40663-68-1: 4-(Allyloxy)benzaldehyde | CymitQuimica [cymitquimica.com]
- 3. A13773.09 [thermofisher.com]
- 4. 4-(Allyloxy)benzaldehyde | C10H10O2 | CID 95942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-ALLYLOXYBENZALDEHYDE | 40663-68-1 [chemicalbook.com]
- 7. 4-allyloxybenzaldehyde | CAS#:40663-68-1 | Chemsrc [chemsrc.com]
- 8. 4-(Allyloxy)benzaldehyde | 40663-68-1 [sigmaaldrich.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. benchchem.com [benchchem.com]
